4-(2-Bromophenoxy)benzaldehyde
Overview
Description
4-(2-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9BrO2. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural properties.
Scientific Research Applications
4-(2-Bromophenoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
4-(2-Bromophenoxy)benzaldehyde is classified as a skin irritant, eye irritant, and skin sensitizer . It is also classified as an aquatic chronic 4 hazard, indicating that it can cause long-term harmful effects in aquatic environments . Safety measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of action
Aldehydes and bromophenols can interact with a variety of biological targets. For instance, aldehydes can react with nucleophilic sites in proteins and DNA, potentially altering their function . Bromophenols, on the other hand, have been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of action
The mode of action of these compounds can vary widely depending on the specific target. Aldehydes can form covalent bonds with amino groups in proteins, potentially altering their structure and function . Bromophenols may exert their effects through interactions with cellular receptors or enzymes .
Biochemical pathways
The affected pathways would depend on the specific targets of these compounds. For example, if an aldehyde modifies a protein involved in a particular signaling pathway, it could potentially disrupt that pathway .
Pharmacokinetics
Aldehydes and bromophenols, like all compounds, would be subject to absorption, distribution, metabolism, and excretion (ADME). Factors such as solubility, chemical stability, and molecular size can influence these processes .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by these compounds. For example, modification of proteins by aldehydes could potentially lead to changes in cell signaling, gene expression, or cell function .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenoxy)benzaldehyde typically involves the reaction of 2-bromophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 4-(2-Bromophenoxy)benzoic acid.
Reduction: 4-(2-Bromophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(2-Fluorophenoxy)benzaldehyde
- 4-(2-Phenylethoxy)benzaldehyde
Comparison: 4-(2-Bromophenoxy)benzaldehyde is unique due to the specific positioning of the bromine atom on the phenoxy group, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-(4-Bromophenoxy)benzaldehyde has the bromine atom in a different position, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
4-(2-bromophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXOUMIFBPNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524418 | |
Record name | 4-(2-Bromophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-73-0 | |
Record name | 4-(2-Bromophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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